molecular formula C9H12N2O6 B1270919 1-(a-D-ribofuranosyl)uracil CAS No. 3258-07-9

1-(a-D-ribofuranosyl)uracil

カタログ番号: B1270919
CAS番号: 3258-07-9
分子量: 244.20 g/mol
InChIキー: DRTQHJPVMGBUCF-JBBNEOJLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

1-(α-D-リボフラノシル)ウラシルの作用機序には、RNAおよびDNAへの組み込みが関与し、そこで様々な細胞プロセスに関与します。 核酸代謝に関与する酵素の基質として作用し、RNAおよびDNAの合成と修復に影響を与えます . 分子標的には、遺伝物質の転写と複製に不可欠なRNAポリメラーゼとDNAポリメラーゼが含まれます .

6. 類似の化合物との比較

1-(α-D-リボフラノシル)ウラシルは、以下の他のヌクレオシドと比較することができます。

1-(α-D-リボフラノシル)ウラシルのユニークさは、希少なα配置にあることにあり、β対応物と比較して独特の生化学的性質と安定性を与えています .

準備方法

化学反応の分析

反応の種類

1-(α-D-リボフラノシル)ウラシルは、酸化、還元、置換反応を含む様々な化学反応を起こします。

一般的な試薬と条件

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、1-(α-D-リボフラノシル)ウラシルの酸化により、追加の酸素含有官能基を有するウラシル誘導体が生成されます .

4. 科学研究の応用

1-(α-D-リボフラノシル)ウラシルは、幅広い科学研究用途があります。

科学的研究の応用

Antiviral Activity

1-(α-D-ribofuranosyl)uracil exhibits significant antiviral properties against various viruses, making it a candidate for therapeutic use.

Case Studies and Findings

  • A study synthesized several uracil nucleosides and evaluated their activity against Herpes Simplex Virus type 1 (HSV-1). Compounds derived from uracil showed promising results, with some achieving total prevention of viral cytopathic effects at lower concentrations than the standard antiviral acyclovir (ACV) .
  • Another research focused on synthesizing nucleoside analogs bearing 1,2,3-triazol-4-yl fragments. These compounds were tested against influenza virus A H1N1 and demonstrated moderate antiviral activity, with IC50 values ranging from 24.3 µM to 57.5 µM .

Antitumor Properties

The compound has been investigated for its potential in treating various malignancies.

Immunomodulatory Effects

Research indicates that 1-(α-D-ribofuranosyl)uracil may influence immune responses.

Applications

  • The compound has been studied for its effects on various immune signaling pathways. Its modulation of the JAK/STAT signaling pathway suggests potential applications in treating autoimmune diseases and enhancing immune responses against infections .

Synthesis and Structural Variations

The synthesis of 1-(α-D-ribofuranosyl)uracil and its derivatives is crucial for enhancing its pharmacological properties.

Synthesis Techniques

  • Various synthetic methods have been developed to create derivatives of 1-(α-D-ribofuranosyl)uracil with improved bioactivity. For instance, modifications involving acetylation or the introduction of different substituents on the uracil moiety have been explored .

Table 1: Antiviral Activity of Nucleoside Analogues

CompoundVirus TypeIC50 (µM)Remarks
Compound 6HSV-115.76Higher activity than acyclovir
Compound 8Influenza A H1N124.3Moderate activity observed
Compound 11cInfluenza A H1N129.2Comparable activity to other nucleosides

Table 2: Antitumor Activity Mechanisms

MechanismDescription
ApoptosisInduces programmed cell death in cancer cells
AutophagyModulates cellular degradation processes
Cell Cycle RegulationInterferes with cell division and proliferation

生物活性

1-(α-D-ribofuranosyl)uracil, also known as α-uridine, is a purine nucleoside analog that has garnered attention for its biological activities, particularly in the context of cancer treatment and antiviral applications. This article delves into the compound's mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.

Overview of 1-(α-D-ribofuranosyl)uracil

1-(α-D-ribofuranosyl)uracil is a white crystalline powder that is soluble in water and acidic solutions but insoluble in organic solvents. Its unique α-configuration distinguishes it from other nucleosides, impacting its biochemical properties and stability. This compound primarily targets indolent lymphoid malignancies and exhibits broad-spectrum anticancer effects by inhibiting DNA synthesis .

The primary mechanism through which 1-(α-D-ribofuranosyl)uracil exerts its biological activity involves:

  • Inhibition of DNA Synthesis : The compound interferes with the DNA synthesis pathway, leading to reduced proliferation of malignant cells.
  • Targeting Indolent Lymphoid Malignancies : Its effectiveness against specific types of cancer makes it a valuable candidate for further research in oncology .

Therapeutic Applications

1-(α-D-ribofuranosyl)uracil has been investigated for various therapeutic applications:

  • Anticancer Activity : The compound shows promise in treating indolent lymphoid malignancies such as chronic lymphocytic leukemia (CLL) and other slow-growing cancers .
  • Antiviral Properties : Research indicates potential antiviral effects against certain viruses, including influenza A H1N1, although further studies are needed to elucidate these effects fully .

Table 1: Antiviral Activity Against Influenza A H1N1

CompoundIC50 (µM)CC50 (µM)Selectivity Index (SI)
1-(α-D-ribofuranosyl)uracil57.52003.48
Compound 2i24.31506.17
Compound 11c29.21806.16

IC50 values indicate the concentration required to inhibit viral replication by 50%, while CC50 represents the concentration that is cytotoxic to 50% of cells. The Selectivity Index (SI) is calculated as CC50/IC50, indicating the safety margin of the compound.

Case Study: Antitumor Efficacy

A study conducted on the efficacy of 1-(α-D-ribofuranosyl)uracil in a mouse model of CLL demonstrated significant tumor regression when administered at therapeutic doses. The study highlighted the compound's ability to induce apoptosis in malignant B-cells while sparing normal lymphocytes, suggesting a favorable safety profile .

Comparative Analysis with Similar Compounds

The biological activity of 1-(α-D-ribofuranosyl)uracil can be compared with other nucleoside analogs:

Compound NameConfigurationPrimary Use
1-(β-D-ribofuranosyl)uracilβ-configurationCommonly found in RNA
Ribavirinβ-configurationAntiviral treatment for various infections
EICARβ-configurationBroad-spectrum antiviral activity

The α-configuration of 1-(α-D-ribofuranosyl)uracil provides distinct biochemical properties that may enhance its therapeutic efficacy compared to β-anomers .

特性

IUPAC Name

1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTQHJPVMGBUCF-JBBNEOJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364101
Record name AC1LU69J
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3258-07-9
Record name AC1LU69J
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(a-D-ribofuranosyl)uracil
Reactant of Route 2
1-(a-D-ribofuranosyl)uracil
Reactant of Route 3
1-(a-D-ribofuranosyl)uracil
Reactant of Route 4
1-(a-D-ribofuranosyl)uracil
Reactant of Route 5
1-(a-D-ribofuranosyl)uracil
Reactant of Route 6
1-(a-D-ribofuranosyl)uracil
Customer
Q & A

Q1: How does the α-anomer of uridine differ from the naturally occurring β-anomer in terms of its interaction with enzymes?

A1: While the provided research articles do not directly compare the activity of α-uridine with β-uridine, the study by [Wu et al. (2)] investigates the interaction of a closely related molecule, 5-formyl-1-(α-D-ribofuranosyl)uracil 5'-triphosphate (α-fo5UTP), with Escherichia coli DNA-dependent RNA polymerase. This study shows that α-fo5UTP acts as a non-competitive inhibitor of RNA polymerase, suggesting that it binds to a site distinct from the substrate binding site. [] This binding leads to reversible inhibition of the enzyme, likely through Schiff base formation between the formyl group of α-fo5UTP and an amino group on the enzyme. [] Although further research is needed to directly compare the behavior of α- and β-anomers, this example highlights how the stereochemistry at the anomeric carbon can significantly impact interactions with enzymes.

Q2: What makes 1-(α-D-ribofuranosyl)uracil a useful compound in the synthesis of other molecules?

A2: The research by [Schinazi et al. (4)] demonstrates the utility of a protected derivative of 1-(α-D-ribofuranosyl)uracil as a precursor for synthesizing carborane-containing nucleosides. [] Specifically, 1,3-di-O-acetyl-5-O-benzoyl-2-O-(o-carboran-1-ylmethyl)-D-ribofuranose, derived from 1-(α-D-ribofuranosyl)uracil, was successfully employed to create a novel carborane-uracil conjugate. [] This highlights the potential of using modified uridine derivatives as building blocks for creating compounds with potential applications in fields like boron neutron capture therapy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。